molecular formula C21H14BrN5OS2 B11578865 3-(4-bromophenyl)-5-({[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole

3-(4-bromophenyl)-5-({[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole

Cat. No.: B11578865
M. Wt: 496.4 g/mol
InChI Key: KUHPAWBMKLSGRQ-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-5-({[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole is a complex organic compound that features multiple functional groups, including a bromophenyl group, a triazole ring, a thiophene ring, and an oxadiazole ring. This compound is of interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-5-({[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole typically involves multi-step organic reactions. Common steps may include:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazides and nitriles.

    Introduction of the thiophene ring: This may involve coupling reactions such as Suzuki or Stille coupling.

    Formation of the oxadiazole ring: This can be synthesized through cyclization of acyl hydrazides with nitriles.

    Bromination: Introduction of the bromophenyl group can be done using bromination reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.

    Reduction: Reduction reactions could target the oxadiazole or triazole rings.

    Substitution: The bromophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various derivatives with modified functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology and Medicine

    Pharmaceuticals: Potential use as a lead compound in drug discovery, particularly for its triazole and oxadiazole moieties which are common in bioactive molecules.

    Biological Probes: Use in the development of probes for studying biological processes.

Industry

    Agriculture: Potential use in the development of agrochemicals.

    Polymers: Use in the synthesis of specialty polymers with unique properties.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, in a biological context, the compound might interact with specific enzymes or receptors, modulating their activity. The triazole and oxadiazole rings are known to interact with various biological targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-5-({[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole
  • 3-(4-fluorophenyl)-5-({[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole

Uniqueness

The presence of the bromophenyl group may confer unique electronic properties or reactivity compared to its chloro or fluoro analogs. This could affect its biological activity, making it a more potent or selective compound in certain applications.

Properties

Molecular Formula

C21H14BrN5OS2

Molecular Weight

496.4 g/mol

IUPAC Name

3-(4-bromophenyl)-5-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,2,4-oxadiazole

InChI

InChI=1S/C21H14BrN5OS2/c22-15-10-8-14(9-11-15)19-23-18(28-26-19)13-30-21-25-24-20(17-7-4-12-29-17)27(21)16-5-2-1-3-6-16/h1-12H,13H2

InChI Key

KUHPAWBMKLSGRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=NC(=NO3)C4=CC=C(C=C4)Br)C5=CC=CS5

Origin of Product

United States

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